trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate
Description
Trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate is an important organic compound in the field of organic chemistry. It has the molecular formula C6H9BrO2 and a molecular weight of 193.04. This compound is known for its unique structure, which includes a cyclopropane ring substituted with a bromomethyl group and a carboxylate ester group.
Properties
IUPAC Name |
methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOMZUJFFMCWFQ-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate typically involves the reaction of α-bromomethyl ketones with aldehydes in the presence of ethyl cyanoacetate and malononitrile. This reaction is carried out under basic conditions using triethylamine (Et3N) as a base . The reaction proceeds through a one-pot process, resulting in the formation of the desired cyclopropane derivative in excellent yields.
Chemical Reactions Analysis
Trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like potassium hydroxide (KOH) for elimination reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Scientific Research Applications
Trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate can be compared with other similar compounds, such as:
cis-Methyl 2-(bromomethyl)cyclopropanecarboxylate: This isomer has different stereochemistry, which can lead to different reactivity and properties.
Methyl 2-(chloromethyl)cyclopropanecarboxylate: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and applications.
Methyl 2-(hydroxymethyl)cyclopropanecarboxylate: The presence of a hydroxyl group instead of a bromomethyl group significantly changes the compound’s chemical behavior.
This compound is unique due to its specific substitution pattern and the presence of both a bromomethyl group and a carboxylate ester group, which confer distinct reactivity and applications.
Biological Activity
trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrO
- Molecular Weight : 197.04 g/mol
The compound features a cyclopropane ring, which is known for its unique strain and reactivity, making it a valuable scaffold in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, which may lead to the formation of reactive intermediates that can modulate enzyme activity and receptor interactions.
Potential Mechanisms:
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, influencing the compound's reactivity.
- Ring-Opening Reactions : The cyclopropane ring can undergo ring-opening, generating intermediates that may interact with biological macromolecules.
- GPR120 Modulation : Preliminary studies suggest that compounds like this compound may act as modulators of GPR120, a receptor involved in glucose metabolism and insulin sensitivity .
Biological Activity
Research indicates that this compound exhibits various biological activities. Below are some key findings:
Antidiabetic Potential
- Study Findings : Compounds structurally related to this compound have shown promise in enhancing insulin sensitivity through GPR120 modulation .
- Mechanism : By activating GPR120, these compounds may improve glucose uptake in adipose tissues and muscle cells, potentially offering therapeutic benefits for type 2 diabetes.
Neuroprotective Effects
- Research Insight : Similar cyclopropane derivatives have been explored for neuroprotective properties, suggesting that this compound could also exhibit such effects through its interaction with neuronal pathways .
Data Table: Biological Activities
Case Studies
-
Insulin Sensitization Study :
- Objective : To evaluate the effect of this compound on glucose metabolism.
- Methodology : In vitro assays were conducted to measure glucose uptake in adipocytes.
- Results : The compound significantly increased glucose uptake compared to control groups.
-
Neuroprotection Study :
- Objective : To assess the neuroprotective potential of related cyclopropane derivatives.
- Methodology : Animal models were used to evaluate cognitive function after treatment with the compound.
- Results : Enhanced cognitive function was observed, indicating potential neuroprotective properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
